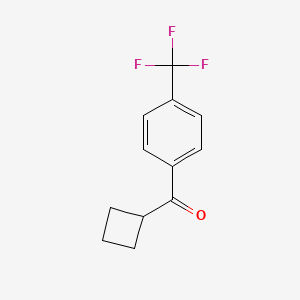

Cyclobutyl 4-trifluoromethylphenyl ketone

説明

Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol It is characterized by the presence of a cyclobutyl group attached to a 4-trifluoromethylphenyl ketone structure

準備方法

Synthetic Routes and Reaction Conditions

Cyclobutyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclobutyl boronic acid with a 4-trifluoromethylphenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure efficient production.

化学反応の分析

Types of Reactions

Cyclobutyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

Cyclobutyl 4-trifluoromethylphenyl ketone is recognized for its role as a key intermediate in the synthesis of fluorinated pharmaceuticals. Trifluoromethyl ketones are particularly valuable in drug design because they can enhance the metabolic stability and bioactivity of therapeutic agents. For instance, this compound has been utilized in the asymmetric hydrogenation process to synthesize chiral secondary trifluoroethanols, which are precursors for drugs like Odanacatib and LX-1031 .

1.2 Biological Activity

Research indicates that cyclobutane-containing compounds exhibit notable biological activities, including protective effects against ultraviolet radiation. This suggests potential applications in developing photoprotective agents or skin-care products. The interaction studies involving this compound reveal its reactivity with various biomolecules, influencing binding affinities towards target enzymes or receptors, which is crucial for optimizing drug efficacy.

Organic Synthesis

2.1 Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. The presence of both the cyclobutyl and trifluoromethyl groups allows for diverse reactivity patterns that can be exploited in synthetic pathways.

2.2 Case Studies

- Synthesis of Trifluoroethyl-Substituted Ketones : This compound has been applied in synthesizing trifluoroethyl-substituted ketones from aldehydes and cyclohexanones, showcasing its utility as a synthetic intermediate .

- Fluorinated Pharmacons : this compound has been highlighted as a synthon in constructing fluorinated pharmacons, emphasizing its significance in medicinal chemistry .

Agricultural Chemistry

3.1 Herbicides

The compound is also noted for its application as a precursor in the synthesis of agrochemicals, including herbicides. Its derivatives have shown effectiveness as pre-emergence proherbicides used in crops such as maize and sugarcane, indicating its relevance in agricultural practices .

作用機序

The mechanism of action of Cyclobutyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets through its ketone and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

類似化合物との比較

Similar Compounds

Cyclobutyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-trifluoromethylphenyl ketone: Lacks the cyclobutyl group, affecting its steric properties and reactivity.

Uniqueness

Cyclobutyl 4-trifluoromethylphenyl ketone is unique due to the combination of the cyclobutyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific applications.

生物活性

Cyclobutyl 4-trifluoromethylphenyl ketone (CBTFK) is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of CBTFK, including its effects on various biological targets, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CBTFK features a cyclobutyl ring and a trifluoromethyl group attached to a phenyl ketone. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

Biological Activity Overview

Research indicates that CBTFK exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives with electron-withdrawing groups like trifluoromethyl have shown enhanced activity against prostate cancer cells compared to their non-fluorinated analogs .

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance interactions with enzyme targets. For example, related compounds have been shown to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives of phenyl ketones exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells .

Structure-Activity Relationship (SAR)

The biological activity of CBTFK can be influenced by its structural components:

- Trifluoromethyl Group : The introduction of a trifluoromethyl group at the para position of the phenyl ring has been associated with increased potency in inhibiting androgen receptor signaling pathways. This modification enhances binding affinity due to stronger electron-withdrawing effects, which stabilize the interaction with target proteins .

- Cyclobutyl Ring : The four-membered cyclobutyl structure may contribute to conformational rigidity, potentially facilitating better alignment with biological targets compared to more flexible structures .

Case Studies and Experimental Findings

-

Inhibition of Prostate Cancer Cell Growth :

- A study evaluated the effectiveness of CBTFK analogs in inhibiting prostate cancer cell lines. Results indicated that compounds bearing the trifluoromethyl group displayed IC50 values significantly lower than those of standard treatments like bicalutamide, suggesting superior efficacy in hormone-refractory models .

- Enzyme Activity Assessment :

-

Molecular Docking Studies :

- Molecular docking simulations revealed that the trifluoromethyl group's electronegative nature allows for favorable interactions with active site residues in target enzymes. This supports the hypothesis that such modifications can lead to increased biological activity through enhanced binding interactions .

Data Summary Table

| Compound | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| This compound | Prostate Cancer Cells | 124 | Inhibits cell growth |

| Related Trifluoromethyl Derivative | AChE | 10.4 | Moderate inhibition |

| Related Trifluoromethyl Derivative | BChE | 7.7 | Moderate inhibition |

特性

IUPAC Name |

cyclobutyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVOFYZQVIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642541 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-40-8 | |

| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。